molecular formula C18H19N3O2S B5586578 1-(2-methoxyphenyl)-N-[1-methyl-2-(2-thienyl)ethyl]-1H-pyrazole-4-carboxamide

1-(2-methoxyphenyl)-N-[1-methyl-2-(2-thienyl)ethyl]-1H-pyrazole-4-carboxamide

Cat. No.: B5586578
M. Wt: 341.4 g/mol
InChI Key: BACXQVFUHLBMFD-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-N-[1-methyl-2-(2-thienyl)ethyl]-1H-pyrazole-4-carboxamide, also known as MT-2, is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH). It is a potent agonist of the melanocortin receptors, which are involved in the regulation of skin pigmentation, inflammation, and energy homeostasis. MT-2 has gained attention as a potential therapeutic agent for various diseases, including skin disorders, obesity, and metabolic syndrome.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with various proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic or corrosive. Safety data sheets (SDS) provide information on the hazards of a compound, as well as how to handle it safely .

Future Directions

Future research on this compound could involve further investigation of its synthesis, its physical and chemical properties, and its potential uses. For example, it could be studied as a potential pharmaceutical compound, or its chemical reactivity could be investigated in more detail .

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-(1-thiophen-2-ylpropan-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-13(10-15-6-5-9-24-15)20-18(22)14-11-19-21(12-14)16-7-3-4-8-17(16)23-2/h3-9,11-13H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACXQVFUHLBMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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